molecular formula C16H15F2N3O B13372244 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one

2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one

カタログ番号: B13372244
分子量: 303.31 g/mol
InChIキー: QUAOHXDZIJGJFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a cyclohexyl group and two fluorine atoms attached to the quinoxaline ring system

準備方法

The synthesis of 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one can be achieved through various synthetic routes. One common method involves the use of a post-Ugi modification strategy. This approach typically involves the following steps:

    Ugi Reaction: The initial step involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a peptidomimetic scaffold.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrroloquinoxaline core.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

化学反応の分析

2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

科学的研究の応用

2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one has several scientific research applications:

作用機序

The mechanism of action of 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit key enzymes involved in the survival and replication of the Leishmania parasite. This inhibition disrupts essential metabolic pathways, leading to the death of the parasite .

類似化合物との比較

2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl group, which may contribute to its distinct biological activities and pharmacokinetic properties.

特性

分子式

C16H15F2N3O

分子量

303.31 g/mol

IUPAC名

2-cyclohexyl-6,7-difluoro-1H-pyrrolo[3,4-b]quinoxalin-3-one

InChI

InChI=1S/C16H15F2N3O/c17-10-6-12-13(7-11(10)18)20-15-14(19-12)8-21(16(15)22)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2

InChIキー

QUAOHXDZIJGJFS-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)N2CC3=NC4=CC(=C(C=C4N=C3C2=O)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。